molecular formula C26H27N5O3S B4120843 N-(4-METHOXYPHENYL)-2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]QUINAZOLIN-4-AMINE

N-(4-METHOXYPHENYL)-2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]QUINAZOLIN-4-AMINE

Cat. No.: B4120843
M. Wt: 489.6 g/mol
InChI Key: XSLJHBKAFRIILX-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENYL)-2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]QUINAZOLIN-4-AMINE is a complex organic compound with a unique structure that combines a quinazoline core with piperazine and sulfonyl functional groups

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O3S/c1-19-7-13-22(14-8-19)35(32,33)31-17-15-30(16-18-31)26-28-24-6-4-3-5-23(24)25(29-26)27-20-9-11-21(34-2)12-10-20/h3-14H,15-18H2,1-2H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLJHBKAFRIILX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4C(=N3)NC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENYL)-2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]QUINAZOLIN-4-AMINE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and formamide.

    Introduction of the Piperazine Group: The piperazine group is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the quinazoline intermediate.

    Sulfonylation: The sulfonyl group is introduced by reacting the piperazine-quinazoline intermediate with a sulfonyl chloride derivative, such as 4-methylbenzenesulfonyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXYPHENYL)-2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]QUINAZOLIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while nitration of the aromatic ring can produce nitro derivatives.

Scientific Research Applications

N-(4-METHOXYPHENYL)-2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]QUINAZOLIN-4-AMINE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, including signal transduction and enzyme inhibition.

    Materials Science: The compound’s structural properties make it suitable for use in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]QUINAZOLIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can inhibit tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and differentiation. The piperazine and sulfonyl groups enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: A quinazoline derivative used as an anticancer agent targeting epidermal growth factor receptor (EGFR) tyrosine kinase.

    Erlotinib: Another quinazoline-based drug that inhibits EGFR and is used in cancer therapy.

    Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2, used in the treatment of breast cancer.

Uniqueness

N-(4-METHOXYPHENYL)-2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]QUINAZOLIN-4-AMINE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperazine and sulfonyl groups differentiates it from other quinazoline derivatives, potentially offering improved efficacy and selectivity in its applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-METHOXYPHENYL)-2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]QUINAZOLIN-4-AMINE
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N-(4-METHOXYPHENYL)-2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]QUINAZOLIN-4-AMINE

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